molecular formula C14H28N2O3 B7914992 [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7914992
M. Wt: 272.38 g/mol
InChI Key: HIYGROAJCLIOHS-UHFFFAOYSA-N
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Description

[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester: is a chemical compound with a complex structure that includes a piperidine ring, a hydroxyethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the piperidine derivative.

    Carbamate Formation: The carbamate group is formed by reacting the intermediate with methyl isocyanate.

    Esterification: Finally, the tert-butyl ester is introduced through esterification using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The piperidine ring can be reduced to form a more saturated ring structure.

    Substitution: The hydroxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a more saturated piperidine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its hydroxyethyl group can be modified to attach various biological probes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, piperidine derivatives are known for their pharmacological activities, including analgesic and anti-inflammatory effects.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds, while the piperidine ring can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple cyclic amine with similar structural features.

    N-Methylpiperidine: A methylated derivative of piperidine.

    Carbamic Acid Esters: Compounds with similar ester functional groups.

Uniqueness

What sets [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester apart is its combination of a piperidine ring with a hydroxyethyl group and a tert-butyl ester. This unique structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Conclusion

This compound is a compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further study and development.

Biological Activity

[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester, also known as tert-butyl (1-(2-hydroxyethyl)piperidin-2-yl)(methyl)carbamate, has garnered attention in recent years due to its potential biological activities. This compound is part of a broader class of piperidine derivatives, which have been associated with various therapeutic effects, including anticancer and neuroprotective properties.

  • Molecular Formula : C13H26N2O3
  • Molecular Weight : 258.36 g/mol
  • CAS Number : 1353963-05-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cholinesterase Inhibition : Similar to other piperidine derivatives, this compound may exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease by enhancing cholinergic transmission .
  • Anticancer Activity : Recent studies indicate that piperidine derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against various tumor lines, suggesting potential applications in cancer therapy .

Biological Activity Overview

Activity Description References
Cholinesterase Inhibition Inhibition of AChE and BuChE, enhancing cholinergic activity.
Anticancer Effects Induces apoptosis and cytotoxicity in cancer cell lines, outperforming standard treatments in some studies.
Neuroprotective Properties Protects neuronal cells against amyloid beta-induced toxicity, potentially useful in Alzheimer’s therapy.

1. Anticancer Activity

A study highlighted the anticancer properties of related piperidine compounds, demonstrating enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard drugs like bleomycin. The mechanism involved the activation of apoptotic pathways through specific receptor interactions .

2. Neuroprotective Effects

Research has shown that compounds similar to this compound can protect astrocytes from amyloid beta toxicity. In vitro studies indicated that these compounds could significantly improve cell viability when exposed to toxic agents, suggesting a protective role against neurodegenerative processes .

Properties

IUPAC Name

tert-butyl N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(18)15(4)11-12-7-5-6-8-16(12)9-10-17/h12,17H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYGROAJCLIOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCCN1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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